2-(Tosylmethyl)tetrahydrofuran
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Overview
Description
- Its structure consists of a tetrahydrofuran ring (a five-membered cyclic ether) with a methyl group attached at the 2-position.
- 2-MeTHF is commonly used as a solvent in various applications due to its favorable properties.
2-Methyltetrahydrofuran (2-MeTHF): is an organic compound with the molecular formula .
Preparation Methods
- Additionally, it can be obtained as a byproduct during the production of acetyl isobutanol .
Nickel-catalyzed hydrogenation: of furan at 150°C yields crude 2-MeTHF. Subsequent dehydration and distillation provide the purified product.
Chemical Reactions Analysis
Reactivity: 2-MeTHF is involved in various reactions, including , polymerization processes, and synthesis of 1,3-pentadiene (a key raw material for synthetic rubber).
Common Reagents: Grignard reagents, strong bases, and acid catalysts.
Major Products: These reactions lead to products such as alcohols, ethers, and polymers.
Scientific Research Applications
Solvent: Used in the preparation of resins, natural rubber, and cellulose acetate–vinyl acetate copolymers.
Extraction: Efficiently extracts fatty acids.
Polymerization Initiator: Facilitates ethylene and butadiene polymerization.
Uranium Industry: Important in uranium refining.
Pharmaceuticals: Used in the synthesis of drugs like phosphoramidone for hemorrhoid treatment .
Mechanism of Action
- The exact mechanism of 2-MeTHF’s effects depends on its specific application. For example, as a solvent, it enhances solubility and facilitates reactions.
- In drug synthesis, it serves as a building block for specific pharmacological compounds.
Comparison with Similar Compounds
- While both compounds share a similar structure, 2-MeTHF’s unique properties make it valuable in various applications.
2,2,5,5-Tetramethyltetrahydrofuran (TMTHF): is a related compound with four methyl groups replacing hydrogen atoms on the tetrahydrofuran ring .
Remember that safety precautions are essential when handling 2-MeTHF due to its flammability and potential health risks
Properties
CAS No. |
129532-93-0 |
---|---|
Molecular Formula |
C12H16O3S |
Molecular Weight |
240.32 g/mol |
IUPAC Name |
2-[(4-methylphenyl)sulfonylmethyl]oxolane |
InChI |
InChI=1S/C12H16O3S/c1-10-4-6-12(7-5-10)16(13,14)9-11-3-2-8-15-11/h4-7,11H,2-3,8-9H2,1H3 |
InChI Key |
QBZQOPXOWVYSBF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC2CCCO2 |
Origin of Product |
United States |
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